molecular formula C13H19F3O5 B15206640 Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate

Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate

Cat. No.: B15206640
M. Wt: 312.28 g/mol
InChI Key: QKNWRTFGHBVUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate is a chemical compound known for its unique structure and properties It features a cyclobutane ring substituted with a trifluoromethyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate typically involves the reaction of cyclobutane derivatives with trifluoromethylating agents. One common method includes the use of diisopropyl malonate as a starting material, which undergoes cyclization and subsequent trifluoromethylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as esterification, cyclization, and trifluoromethylation under controlled conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H19F3O5

Molecular Weight

312.28 g/mol

IUPAC Name

dipropan-2-yl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate

InChI

InChI=1S/C13H19F3O5/c1-7(2)20-9(17)11(10(18)21-8(3)4)5-12(19,6-11)13(14,15)16/h7-8,19H,5-6H2,1-4H3

InChI Key

QKNWRTFGHBVUAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(C(F)(F)F)O)C(=O)OC(C)C

Origin of Product

United States

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